molecular formula C16H15N3 B15176375 2-(2-Aminoanilino)-4-phenyl-3-butenenitrile CAS No. 35321-15-4

2-(2-Aminoanilino)-4-phenyl-3-butenenitrile

Cat. No.: B15176375
CAS No.: 35321-15-4
M. Wt: 249.31 g/mol
InChI Key: VGMUDHZXGKWMGP-ZHACJKMWSA-N
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Description

2-(2-Aminoanilino)-4-phenyl-3-butenenitrile is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of an aniline group attached to a butenenitrile moiety, which is further substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoanilino)-4-phenyl-3-butenenitrile typically involves the reaction of 2-aminobenzonitrile with a suitable phenyl-substituted butenone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the aniline group to the butenone, followed by cyclization and dehydration steps to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(2-Aminoanilino)-4-phenyl-3-butenenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminoanilino)-4-phenyl-3-butenenitrile is unique due to its specific combination of aniline, phenyl, and butenenitrile moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

35321-15-4

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

(E)-2-(2-aminoanilino)-4-phenylbut-3-enenitrile

InChI

InChI=1S/C16H15N3/c17-12-14(11-10-13-6-2-1-3-7-13)19-16-9-5-4-8-15(16)18/h1-11,14,19H,18H2/b11-10+

InChI Key

VGMUDHZXGKWMGP-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(C#N)NC2=CC=CC=C2N

Canonical SMILES

C1=CC=C(C=C1)C=CC(C#N)NC2=CC=CC=C2N

Origin of Product

United States

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